molecular formula C22H29N5S B14169700 Agn-PC-0lokly CAS No. 4852-98-6

Agn-PC-0lokly

Cat. No.: B14169700
CAS No.: 4852-98-6
M. Wt: 395.6 g/mol
InChI Key: VOIUTFQLFJZRRF-UHFFFAOYSA-N
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Description

Key identifiers include:

  • CAS No.: 4852-98-6
  • Synonyms: None provided in the evidence.
  • Structural Class: Likely a heterocyclic or boronic acid derivative, inferred from its placement alongside compounds like N-ethyl-2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide (CAS 862483-96-3) and other polycyclic systems in .

Characterization methods for such compounds typically involve chromatography (HPLC/UPLC), spectroscopy, and spectrophotometry, as noted in analytical protocols (). However, explicit data on Agn-PC-0lokly’s physicochemical properties (e.g., solubility, log P) or synthesis routes are absent in the provided materials.

Properties

CAS No.

4852-98-6

Molecular Formula

C22H29N5S

Molecular Weight

395.6 g/mol

IUPAC Name

N-butyl-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine

InChI

InChI=1S/C22H29N5S/c1-2-3-11-23-20-19-18(24-14-25-20)17-15-9-5-6-10-16(15)21(26-22(17)28-19)27-12-7-4-8-13-27/h14H,2-13H2,1H3,(H,23,24,25)

InChI Key

VOIUTFQLFJZRRF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=NC2=C1SC3=C2C4=C(CCCC4)C(=N3)N5CCCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0lokly involves a series of complex chemical reactions. The primary synthetic route includes the reaction of specific organic precursors under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired compound. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The industrial methods focus on maximizing efficiency and minimizing waste. Advanced techniques such as automated control systems and real-time monitoring are employed to ensure consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions: Agn-PC-0lokly undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality.

Common Reagents and Conditions: The common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Agn-PC-0lokly has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, the compound is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Agn-PC-0lokly involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, depending on the context and application.

Comparison with Similar Compounds

N-ethyl-2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide (CAS 862483-96-3)

  • Molecular Formula : C₁₈H₁₇N₃O₃
  • Key Features: Contains a 1,2,4-oxadiazole ring, a nitrogen-rich heterocycle known for bioactivity in drug discovery.
  • Functional Contrast with this compound: The oxadiazole moiety may enhance metabolic stability compared to this compound’s unconfirmed structure.

9-[(2-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 314744-34-8)

  • Molecular Formula: C₂₁H₁₈FNO₂
  • Key Features: Fluorobenzyl and cyclopentachromenone groups, which are common in anticancer and anti-inflammatory agents. High molecular weight (335.37 g/mol) may influence bioavailability compared to lighter analogs.
  • Functional Contrast with this compound: Fluorinated aromatic systems often improve BBB permeability (), but this compound’s BBB penetration is unverified.

(3-Bromo-5-chlorophenyl)boronic acid (CAS Not Provided, )

  • Molecular Formula : C₆H₅BBrClO₂
  • Key Features :
    • Boronic acid group enables Suzuki-Miyaura cross-coupling reactions, critical in medicinal chemistry.
    • Log P (XLOGP3): 2.15, indicating moderate lipophilicity.
  • Functional Contrast with this compound :
    • Boronic acids are pivotal in protease inhibitor design (e.g., bortezomib), whereas this compound’s role in catalysis or binding is undefined ().

Tabulated Comparative Analysis

Parameter This compound (4852-98-6) N-ethyl-2-[3-(2-methoxyphenyl)-oxadiazol-5-yl]benzamide (862483-96-3) (3-Bromo-5-chlorophenyl)boronic acid
Molecular Weight Not Available 323.35 g/mol 235.27 g/mol
Log P (XLOGP3) Not Available Estimated 3.2–3.8 (oxadiazole derivatives) 2.15
Solubility (mg/mL) Not Available <0.1 (predicted) 0.24
BBB Permeability Not Available Low (benzamide class) High
Synthetic Accessibility Not Available Moderate (Pd-catalyzed coupling) High ()

Note: Data inferred from structural analogs and general trends ().

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